

Application Note: Quantification of Donepezil Impurities in Pharmaceuticals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Donepezil alkene pyridine N-oxide

Cat. No.: B15128355

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Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of mild to moderate dementia associated with Alzheimer's disease. The purity of the active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Impurities in Donepezil can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).^{[1][2]} Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in pharmaceutical products to ensure they are within acceptable limits.

This application note provides a detailed protocol for the quantification of Donepezil impurities using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is designed to be stability-indicating, meaning it can separate the active ingredient from its potential impurities and degradation products.

Quantitative Data Summary

The following table summarizes the typical quantitative data for known impurities of Donepezil obtained using a validated RP-HPLC method. These values are indicative and may vary based on the specific analytical method and instrumentation used.

Impurity Name/Code	Relative Retention Time (RRT)	Limit of Detection (LOD) (µg/mL)	Limit of Quantitation (LOQ) (µg/mL)
Impurity A	~0.85	0.031	0.103
Impurity B	~0.92	~0.24 ppm	~0.6 ppm
Impurity C	~1.10	~0.24 ppm	~0.6 ppm
Impurity D	~1.25	~0.24 ppm	~0.6 ppm
Impurity E	~1.40	~0.24 ppm	~0.6 ppm
Donepezil N-Oxide	~1.26	-	-
Deoxy Donepezil	-	-	-
Benzyl Impurity	-	-	-

Note: The specific names and structures of impurities A-E can vary between manufacturers and synthetic routes. The provided RRTs are relative to the Donepezil peak. LOD and LOQ values are often established based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ) as per ICH guidelines.[\[3\]](#)

Experimental Protocol: RP-HPLC Method

This protocol outlines a stability-indicating RP-HPLC method for the quantification of Donepezil and its related substances. The method has been validated for specificity, linearity, precision, accuracy, and robustness in accordance with ICH guidelines.[\[3\]](#)[\[4\]](#)

Materials and Reagents

- Donepezil Hydrochloride Reference Standard
- Donepezil Impurity Reference Standards (if available)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)

- Diammonium Hydrogen Orthophosphate (analytical grade)
- Trifluoroacetic Acid (TFA) (analytical grade)
- Water (HPLC grade)
- Donepezil Hydrochloride drug substance or product for analysis

Chromatographic Conditions

Parameter	Condition
Column	Hypersil ODS, 250 mm x 4.6 mm, 5.0 µm or equivalent C18 column[3][5]
Mobile Phase A	10 mM Diammonium Hydrogen Orthophosphate in water, pH adjusted to 6.0[3][5]
Mobile Phase B	Acetonitrile and Methanol (85:15 v/v)[3][5]
Gradient Program	Time (min)
0	
10	
20	
30	
35	
40	
Flow Rate	1.0 mL/min
Column Temperature	35°C[5]
Detector	UV at 230 nm[5] or 286 nm
Injection Volume	10 µL

Note: An alternative UPLC method utilizes a Waters Acquity C18 column (50 mm x 2.1 mm, 1.7 µm) with a gradient of Trifluoroacetic acid, Acetonitrile, and Methanol for a faster analysis time

of about 6 minutes.

Preparation of Solutions

- Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 ratio.
- Standard Stock Solution (Donepezil): Accurately weigh and dissolve about 10 mg of Donepezil Hydrochloride Reference Standard in 100 mL of diluent to obtain a concentration of 100 µg/mL.
- Impurity Stock Solutions: If individual impurity standards are available, prepare stock solutions of each at a concentration of 100 µg/mL in diluent.
- System Suitability Solution: Prepare a solution containing Donepezil Hydrochloride (e.g., 80 µg/mL) and a mixture of known impurities at the specification level (e.g., 0.15% of the Donepezil concentration).[6]
- Sample Solution: Accurately weigh and dissolve a quantity of the drug substance or crushed tablets equivalent to 10 mg of Donepezil Hydrochloride in 100 mL of diluent. Sonicate for 15 minutes to ensure complete dissolution and filter through a 0.45 µm nylon filter before injection.[6]

System Suitability

Before sample analysis, inject the system suitability solution in replicate (typically 5 or 6 injections). The system is deemed suitable for use if the following criteria are met:

- The relative standard deviation (RSD) for the peak area of Donepezil and each impurity is not more than 5.0%.
- The resolution between Donepezil and the closest eluting impurity peak is not less than 1.5.
- The tailing factor for the Donepezil peak is not more than 2.0.

Data Analysis and Calculation

Quantify the impurities in the sample solution by comparing the peak area of each impurity with the peak area of the Donepezil standard (using an external standard method) or a specific

impurity standard if available. The concentration of each impurity is calculated using the following formula:

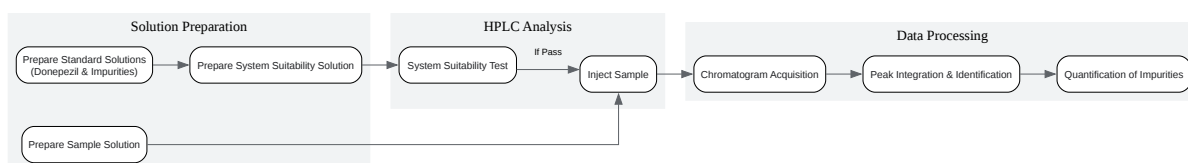
$$\% \text{ Impurity} = (\text{Area}_{\text{impurity}} / \text{Area}_{\text{standard}}) \times (\text{Conc}_{\text{standard}} / \text{Conc}_{\text{sample}}) \times (1 / \text{RRF}) \times 100$$

Where:

- $\text{Area}_{\text{impurity}}$ = Peak area of the individual impurity in the sample chromatogram.
- $\text{Area}_{\text{standard}}$ = Peak area of the standard (Donepezil or specific impurity).
- $\text{Conc}_{\text{standard}}$ = Concentration of the standard ($\mu\text{g/mL}$).
- $\text{Conc}_{\text{sample}}$ = Concentration of the Donepezil sample ($\mu\text{g/mL}$).
- RRF = Relative Response Factor (if different from 1). The RRF should be determined experimentally for each impurity.

Visualizations

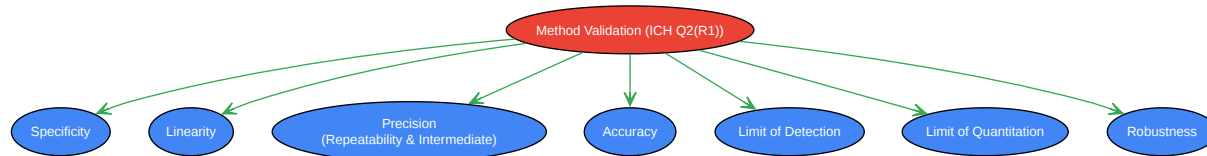
Experimental Workflow



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Caption: Workflow for Donepezil impurity analysis.

Logical Relationship of Method Validation



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Caption: Key parameters for analytical method validation.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the routine quality control analysis of Donepezil and its impurities in pharmaceutical formulations. Proper validation of the analytical method is crucial to ensure accurate and reproducible results, thereby guaranteeing the safety and quality of the final drug product. Forced degradation studies are also essential to establish the stability-indicating nature of the method.[2][6]

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